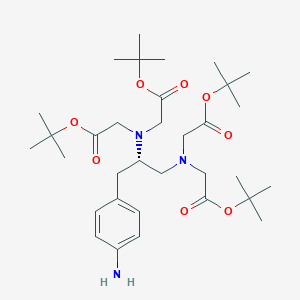

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its ability to form stable complexes with metal ions. Its structure includes an ethylenediaminetetraacetic acid (EDTA) backbone, which is a well-known chelating agent, and a 4-aminobenzyl group that adds specificity to its binding properties.

Mechanism of Action

Target of Action

It’s known that tertiary butyl esters find large applications in synthetic organic chemistry . They are often used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Mode of Action

The compound’s mode of action involves the formation of a tetrahedral intermediate, which is a key factor for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction . This process is facilitated by 1,3-chelation .

Biochemical Pathways

The compound plays a role in the synthesis of tertiary butyl esters, which are widely used in synthetic organic chemistry .

Result of Action

The result of the compound’s action involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable compared to the batch .

Action Environment

The action of (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester can be influenced by environmental factors. For instance, the use of flow microreactor systems has been found to enhance the efficiency and versatility of the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester typically involves multiple steps. The process begins with the preparation of ethylenediaminetetraacetic acid, which is then modified to introduce the 4-aminobenzyl group. The final step involves esterification with t-butyl groups to protect the carboxylate functionalities. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester groups can be reduced to alcohols under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the ester groups results in the formation of alcohols.

Scientific Research Applications

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to study metal ion interactions and catalysis.

Biology: Employed in biochemical assays to investigate enzyme activities and protein-metal interactions.

Medicine: Explored for its potential in drug delivery systems and diagnostic imaging.

Industry: Utilized in the development of advanced materials and environmental remediation processes.

Comparison with Similar Compounds

Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with a simpler structure.

Diethylenetriaminepentaacetic Acid (DTPA): Another chelating agent with additional coordination sites.

Nitrilotriacetic Acid (NTA): A smaller chelating agent with fewer coordination sites.

Uniqueness

(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester is unique due to its combination of the ethylenediaminetetraacetic acid backbone and the 4-aminobenzyl group. This structure provides enhanced specificity and stability in metal ion binding, making it more effective in certain applications compared to other chelating agents.

Biological Activity

(S)-4-Aminobenzyl ethylenediaminetetraacetic acid tetra(t-butyl) ester (CAS 143106-46-1) is a synthetic compound that has garnered attention in the field of biochemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Overview

This compound is a derivative of ethylenediaminetetraacetic acid (EDTA), modified to enhance its solubility and biological activity. The compound features a t-butyl ester group which increases its lipophilicity, potentially improving cellular uptake and bioavailability.

The biological activity of (S)-4-Aminobenzyl EDTA is primarily attributed to its ability to chelate metal ions. This property can lead to various biological effects, including:

- Metal Ion Chelation : The compound can bind to divalent and trivalent metal ions such as calcium, magnesium, and iron, which are crucial in numerous biochemical processes.

- Antioxidant Activity : By chelating metal ions, the compound may reduce oxidative stress by preventing metal-catalyzed reactions that generate free radicals.

- Biological Signaling Modulation : The ability to influence metal ion availability may impact signaling pathways that are dependent on metal cofactors.

Anticancer Properties

Recent studies have indicated that (S)-4-Aminobenzyl EDTA exhibits significant antiproliferative effects on various cancer cell lines. For instance:

- In vitro assays demonstrated that the compound inhibited the growth of human breast cancer cells with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent in oncology .

- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a role in programmed cell death .

Neuroprotective Effects

Research has also explored the neuroprotective properties of (S)-4-Aminobenzyl EDTA:

- In animal models, administration of the compound showed a reduction in neuroinflammation and oxidative damage in conditions such as Alzheimer's disease .

- The compound's ability to chelate excess iron may help mitigate neurodegenerative processes linked to iron accumulation in neuronal tissues.

Case Studies

-

Breast Cancer Cell Lines :

- A study investigated the effects of (S)-4-Aminobenzyl EDTA on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

Neuroprotection in Rodent Models :

- In a rodent model of Alzheimer's disease, treatment with (S)-4-Aminobenzyl EDTA resulted in improved cognitive function and reduced amyloid-beta plaque formation compared to control groups.

Comparative Analysis

The following table summarizes key biological activities and mechanisms associated with (S)-4-Aminobenzyl EDTA compared to traditional chelators like EDTA:

| Property | (S)-4-Aminobenzyl EDTA | EDTA |

|---|---|---|

| Metal Ion Chelation | High | Moderate |

| Antioxidant Activity | Yes | Limited |

| Anticancer Activity | Significant | Minimal |

| Neuroprotective Effects | Yes | No |

Properties

IUPAC Name |

tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H55N3O8/c1-30(2,3)41-26(37)19-35(20-27(38)42-31(4,5)6)18-25(17-23-13-15-24(34)16-14-23)36(21-28(39)43-32(7,8)9)22-29(40)44-33(10,11)12/h13-16,25H,17-22,34H2,1-12H3/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBILLEYSBXFQAU-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN(C[C@H](CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H55N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.